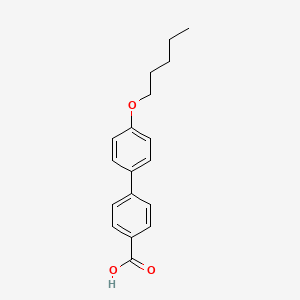

4-(Pentyloxy)-4'-biphenylcarboxylic acid

Beschreibung

Contextual Significance of Biphenyl-based Compounds in Chemical Science

Biphenyl (B1667301) compounds, characterized by a structure of two phenyl rings linked by a single bond, represent a cornerstone in various domains of chemical science. numberanalytics.com Their rigid, planar backbone is a versatile scaffold for creating a vast array of derivatives with tailored properties. numberanalytics.comajgreenchem.com This structural motif is integral to the development of pharmaceuticals, agrochemicals, and advanced polymers. numberanalytics.combiosynce.com In medicinal chemistry, the biphenyl structure is a key component in numerous drugs, including anti-inflammatory agents, antihypertensives, and anticancer therapeutics. ajgreenchem.combiosynce.comresearchgate.net The biphenyl framework can influence a drug's solubility, its ability to bind to target proteins, and its metabolic stability. biosynce.com

Beyond pharmaceuticals, biphenyls are crucial as intermediates for producing a wide range of organic compounds, such as emulsifiers, optical brighteners, and crop protection products. wikipedia.org Their unique electronic and structural properties make them fundamental building blocks for liquid crystals, which are essential for display technologies. biosynce.comwikipedia.orgtcichemicals.com The incorporation of biphenyl units into polymers can lead to materials with high strength, heat resistance, and chemical resilience, known as liquid-crystal polymers (LCPs). biosynce.com Furthermore, the extended conjugated system in biphenyl derivatives makes them suitable for use in dyes. biosynce.com The synthesis of these valuable compounds is often achieved through powerful cross-coupling reactions, such as the Suzuki-Miyaura reaction. ajgreenchem.comwikipedia.org The stereochemistry of biphenyls, particularly the phenomenon of atropisomerism arising from restricted rotation around the central single bond, is another area of intense study, as it significantly impacts the properties and biological activities of the resulting molecules. numberanalytics.com

Academic Relevance and Scope of 4-(Pentyloxy)-4'-biphenylcarboxylic Acid Research

Within the broad class of biphenyls, this compound holds specific academic interest, primarily in the field of materials science and liquid crystal research. It belongs to the homologous series of 4-alkoxy-4'-biphenylcarboxylic acids, which are systematically studied to understand the relationship between molecular structure and mesomorphic (liquid crystalline) properties. The length of the alkoxy chain, in this case, the pentyloxy group, is a critical determinant of the thermal stability and the type of liquid crystal phases exhibited.

Research into compounds like this compound is often focused on their synthesis and characterization as precursors for more complex liquid crystal molecules. For example, the carboxylic acid group provides a convenient point for further chemical modification, such as esterification, to create calamitic (rod-shaped) liquid crystals. These materials are investigated for their potential use in electro-optical displays and other advanced applications.

The synthesis of this compound has been documented in scientific literature. A common method involves the Williamson ether synthesis, where 4'-hydroxy-biphenyl-4-carboxylic acid is reacted with a pentyl halide (like 1-bromopentane) in the presence of a base. chemicalbook.com The resulting compound is then purified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. chemicalbook.com Studies on related compounds, such as 4-decyloxybiphenyl-4′-carboxylic acid (DBCA), use techniques like inverse gas chromatography to investigate their thermodynamic properties and interactions with various solvents, which is crucial for their application in polymer dispersed liquid crystal (PDLC) composites. researchgate.net The academic pursuit of these molecules contributes fundamental knowledge to the design of new materials with precisely controlled phase behavior and physical properties.

Data Tables

Table 1: Reported Properties of this compound This table outlines some of the reported chemical and physical data for the compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₃ | chemicalbook.com |

| Molecular Weight | 284.35 g/mol | cymitquimica.com |

| Appearance | White solid | chemicalbook.com |

| Yield (Reported Synthesis) | 76.6% | chemicalbook.com |

| ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) | 12.7 (s, 1H), 7.98 (d, 2H), 7.75 (d, 2H), 7.68 (d, 2H), 7.05 (d, 2H), 4.02 (t, 2H), 1.74 (m, 2H), 1.39 (m, 4H), 0.91 (t, 3H) | chemicalbook.com |

| Mass Spectrometry (ESI+) m/z | 307.35 [M+Na⁺] | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-pentoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-3-4-13-21-17-11-9-15(10-12-17)14-5-7-16(8-6-14)18(19)20/h5-12H,2-4,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJMVQVMVYPYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551422 | |

| Record name | 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59748-15-1 | |

| Record name | 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Function Relationships in 4 Pentyloxy 4 Biphenylcarboxylic Acid Systems

Influence of Molecular Architecture on Supramolecular Assembly

The assembly of individual molecules of 4-(Pentyloxy)-4'-biphenylcarboxylic acid into larger, ordered structures is a direct consequence of its molecular design. The combination of a rigid, aromatic core and a flexible aliphatic chain, along with a strongly interacting functional group, predisposes this compound to form the liquid crystalline state. The specific nature of the intermolecular interactions and the resulting packing motifs are fundamental to understanding its behavior.

Analysis of Intermolecular Hydrogen Bonding Networks

The carboxylic acid moiety is a powerful structure-directing group due to its capacity to form strong hydrogen bonds. In systems like this compound, the most prevalent hydrogen bonding motif is the formation of cyclic dimers. In this arrangement, two carboxylic acid groups from adjacent molecules associate through a pair of O-H···O hydrogen bonds, creating a stable, eight-membered ring structure with an R²₂(8) graph set motif. nih.gov This dimerization effectively elongates the molecular unit, a key factor in promoting liquid crystallinity.

Role of the Pentyloxy Chain in Inducing and Stabilizing Mesophases

The flexible pentyloxy (C5H11O-) chain is not merely a passive component of the molecule; it plays an active and crucial role in the formation and stabilization of liquid crystalline phases, or mesophases. The length and conformation of this alkoxy chain significantly influence the melting point and the type and temperature range of the observed mesophases.

In the homologous series of 4-alkoxy-4'-cyanobiphenyls, which are structurally similar to the carboxylic acid derivatives, the length of the alkoxy chain dictates the type of mesophase formed. For instance, 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) exhibits both nematic and smectic A phases. ossila.com Shorter chains tend to favor the less-ordered nematic phase, where the molecules have long-range orientational order but no positional order. As the chain length increases, the enhanced van der Waals interactions between the aliphatic chains promote the formation of more ordered smectic phases, which possess a layered structure. The pentyloxy chain in this compound is of intermediate length, suggesting a delicate balance that could favor the formation of a nematic phase or a lower-temperature smectic phase.

The table below illustrates the effect of alkoxy chain length on the transition temperatures of a related series of liquid crystals, 4-alkoxybenzoic acids. This data demonstrates the general trend of how increasing chain length can influence the stability of the mesophases.

| Alkoxy Chain | Transition | Temperature (°C) |

| Methoxy | C-N | 170 |

| Methoxy | N-I | 184 |

| Ethoxy | C-N | 198 |

| Ethoxy | N-I | 215 |

| Propoxy | C-N | 154 |

| Propoxy | N-I | 207 |

| Butoxy | C-N | 147 |

| Butoxy | N-I | 215 |

| Pentyloxy | C-N | 126 |

| Pentyloxy | N-I | 208 |

| Hexyloxy | C-N | 108 |

| Hexyloxy | N-I | 201 |

C-N: Crystal to Nematic, N-I: Nematic to Isotropic. Data for 4-alkoxybenzoic acids.

Impact of Biphenyl (B1667301) Core Substitution on Electronic and Steric Profiles

The biphenyl core of this compound provides a rigid, anisotropic scaffold that is essential for its liquid crystalline properties. Substitution on this core can have a profound impact on both the electronic and steric characteristics of the molecule, which in turn influences its intermolecular interactions and mesophase behavior.

From an electronic standpoint, the biphenyl system allows for conjugation between the two phenyl rings. The introduction of substituents can alter the electron density distribution and polarizability of the molecule. For example, electron-donating groups would increase the electron density, while electron-withdrawing groups would decrease it. These changes affect the strength of dipole-dipole interactions and dispersion forces, which are critical for the stability of the mesophase.

The following table provides a conceptual overview of how different types of substituents on the biphenyl core might influence the properties of a molecule like this compound.

| Substituent Type | Position | Potential Electronic Effect | Potential Steric Effect |

| Small Alkyl (e.g., -CH₃) | Meta | Weakly electron-donating | Minor increase in steric bulk |

| Halogen (e.g., -F, -Cl) | Lateral | Electron-withdrawing, alters dipole moment | Increases molecular breadth |

| Nitro (-NO₂) | Para | Strongly electron-withdrawing | Moderate increase in steric bulk |

| Methoxy (-OCH₃) | Ortho | Electron-donating | Significant increase in inter-ring twist angle |

This understanding of how substitutions modify the molecular profile is crucial for the rational design of new liquid crystalline materials with tailored properties.

Advanced Material Science Applications of 4 Pentyloxy 4 Biphenylcarboxylic Acid Derivatives

Research in Liquid Crystalline Systems

The inherent anisotropy of the 4-(pentyloxy)-4'-biphenylcarboxylic acid molecule makes it an excellent candidate for the formation of liquid crystalline phases. The interplay between the rigid aromatic core and the flexible alkyl chain allows for the creation of ordered, fluid states of matter that are highly responsive to external stimuli such as temperature and electric fields.

Exploration of Thermotropic Mesophase Behavior

The thermotropic liquid crystalline behavior of homologous series of 4-alkoxy-4'-biphenylcarboxylic acids has been a subject of significant research. These compounds typically exhibit enantiotropic nematic and smectic phases. For instance, in a homologous series of 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, which shares a similar biphenyl (B1667301) core structure, both nematic and smectic A phases are observed. mdpi.com The longer alkoxy chain homologues in that series even display an additional smectic C phase. mdpi.com For this compound, the pentyloxy tail plays a crucial role in determining the transition temperatures and the type of mesophases formed. Generally, as the alkoxy chain length increases in such systems, the clearing point from the nematic to the isotropic liquid phase tends to decrease, while the stability of smectic phases is enhanced.

The presence of the carboxylic acid group often leads to the formation of hydrogen-bonded dimers. These dimeric structures effectively increase the molecular length and aspect ratio, which in turn stabilizes the mesophases. For example, studies on 4-n-pentyloxybenzoic acid have shown the formation of such dimers. mdpi.com This dimerization is a key factor in the exhibition of liquid crystalline properties. The specific transition temperatures for this compound would be determined through techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC), which would reveal the characteristic textures of nematic (e.g., schlieren or threaded) and smectic (e.g., focal conic or fan-shaped) phases.

By introducing a chiral center, for instance, by esterifying the carboxylic acid with a chiral alcohol, chiral nematic (cholesteric) phases can be induced. These phases are characterized by a helical superstructure where the molecular director twists periodically. The pitch of this helix is a critical parameter that determines the selective reflection of light, a property exploited in various optical applications. The addition of a chiral dopant to a nematic liquid crystal is a common method to induce such helical structures. beilstein-journals.org

| Mesophase Type | Typical Inducing Factors and Characteristics |

| Nematic (N) | Characterized by long-range orientational order of the molecular long axes. Typically observed at higher temperatures. |

| Smectic (Sm) | In addition to orientational order, molecules are arranged in layers. Smectic A (SmA) features molecules perpendicular to the layer planes, while in Smectic C (SmC), they are tilted. |

| Chiral Nematic (N)* | Formed by chiral molecules or by doping a nematic phase with a chiral agent. Exhibits a helical superstructure that can selectively reflect circularly polarized light. mdpi.com |

Analysis of Dielectric and Electro-Optical Properties within Liquid Crystal Phases

The dielectric and electro-optical properties of liquid crystals derived from this compound are of paramount importance for their application in display devices. The dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, is a key parameter. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field.

The electro-optical response of these materials, such as the threshold voltage for switching and the response time, is directly related to the dielectric anisotropy and other material parameters like elastic constants and viscosity. The ability to modulate light by reorienting the liquid crystal director with an applied voltage is the fundamental principle behind liquid crystal displays (LCDs).

| Property | Description | Relevance |

| Dielectric Anisotropy (Δε) | The difference in dielectric permittivity measured parallel and perpendicular to the liquid crystal director (Δε = ε∥ - ε⊥). | Determines the response of the liquid crystal to an electric field. Positive Δε materials align parallel to the field, while negative Δε materials align perpendicularly. |

| Threshold Voltage (Vth) | The minimum voltage required to induce a reorientation of the liquid crystal molecules. | A key parameter for display applications, with lower threshold voltages being desirable for energy efficiency. |

| Response Time | The time taken for the liquid crystal to switch between the "on" and "off" states upon application or removal of an electric field. | Crucial for video-rate applications to avoid motion blur. |

Development and Characterization of Polymer-Dispersed Liquid Crystal (PDLC) Composites

Polymer-dispersed liquid crystal (PDLC) composites are a class of materials where micron-sized droplets of a liquid crystal, such as one derived from this compound, are embedded within a solid polymer matrix. nih.gov These films are typically opaque in their "off" state due to the random orientation of the liquid crystal directors within the droplets, which causes significant light scattering. mdpi.com When an electric field is applied, the directors within the droplets align, and if the ordinary refractive index of the liquid crystal (nₒ) is matched to the refractive index of the polymer (nₚ), the film becomes transparent. mdpi.commateriability.com

The preparation of PDLCs can be achieved through various methods, with polymerization-induced phase separation (PIPS) and solvent-induced phase separation (SIPS) being the most common. mdpi.com In the PIPS method, the liquid crystal is dissolved in a monomer or prepolymer solution. As polymerization proceeds, the liquid crystal becomes immiscible and phase-separates to form droplets. mdpi.com The final morphology and electro-optical properties of the PDLC film, such as droplet size, shape, and distribution, are highly dependent on the curing conditions and the chemical nature of both the liquid crystal and the polymer.

The carboxylic acid group of this compound can potentially interact with the polymer matrix, influencing the anchoring of the liquid crystal molecules at the droplet interface. This interaction can affect the switching voltage and contrast ratio of the PDLC device. Research in this area focuses on optimizing the formulation and processing parameters to achieve desirable performance characteristics for applications like smart windows, privacy screens, and light shutters. aps.org

Studies on Helical Superstructure Formation and Morphology

The formation of helical superstructures is a hallmark of chiral liquid crystal phases, particularly the chiral nematic (N*) phase. researchgate.net As mentioned, these structures arise from the introduction of molecular chirality. By converting this compound into a chiral ester, for example, it is possible to create materials that self-assemble into such helical arrangements.

The pitch of the helix (the distance over which the director rotates by 360°) is a critical parameter that dictates the optical properties of the material. When the pitch is on the order of the wavelength of visible light, the N* phase exhibits selective reflection of circularly polarized light, leading to vibrant iridescent colors. The ability of a chiral molecule to induce a helical twist in a nematic host is quantified by its helical twisting power (HTP). mdpi.com

The morphology of these helical structures can be complex, often forming "fingerprint" textures when confined between two surfaces. mdpi.com Controlling the orientation of the helical axis is a significant area of research, as it is crucial for many applications. Techniques such as surface treatments and the application of external fields are employed to achieve uniform alignment of the helical structure. The study of these superstructures is not only fundamental to understanding chirality transfer across different length scales but also opens doors to creating advanced optical materials like reflective displays, tunable color filters, and sensors. mdpi.comaps.org

Applications in Polymer Science and High-Performance Materials

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a modifiable aromatic core, makes it a valuable monomer or intermediate in the synthesis of advanced polymers.

Role as Monomeric Units or Intermediates in Polymer Synthesis

The carboxylic acid functionality of this compound allows it to be used as a monomer in polycondensation reactions. Specifically, it can react with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the rigid biphenyl unit into the polymer backbone can impart desirable properties such as high thermal stability, mechanical strength, and liquid crystallinity in the resulting polymer (known as liquid crystal polymers or LCPs).

For instance, wholly aromatic polyesters derived from similar biphenyl carboxylic acid monomers are known for their exceptional thermal resistance and mechanical properties. researchgate.netresearchgate.net The synthesis of such polymers often involves a melt polycondensation process where the monomers are heated at high temperatures in the presence of a catalyst. bohrium.com The pentyloxy side chain can influence the processing characteristics of the polymer by lowering the melting point and increasing solubility compared to unsubstituted analogs, without significantly compromising the high-temperature performance.

Contributions to Enhanced Thermal Stability and Mechanical Properties of Polymeric Systems

The incorporation of this compound and its derivatives into polymeric systems offers a strategic approach to enhancing their thermal and mechanical performance. The unique molecular architecture of this compound, featuring a rigid biphenyl core and a flexible pentyloxy tail, imparts a combination of properties that can be tailored for high-performance applications.

Research into polymers containing similar biphenylcarboxylic acid moieties has demonstrated significant improvements in thermal stability. The rigid biphenyl unit contributes to a higher glass transition temperature (Tg) and thermal decomposition temperature. For instance, studies on aromatic polyamides incorporating biphenyl structures have shown 10% weight loss temperatures exceeding 500°C in nitrogen atmospheres, indicating exceptional thermal stability. nih.govntu.edu.twresearchgate.net The introduction of a flexible alkoxy chain, such as the pentyloxy group, can enhance solubility and processability without substantially compromising the high thermal resistance of the polymer backbone. ncl.res.in This balance is crucial for the practical application of high-performance polymers, which can otherwise be difficult to process due to their high melting points and limited solubility. ncl.res.in

The presence of the this compound moiety can also lead to the formation of liquid crystalline phases in polymers, particularly in copolyesters. This liquid crystallinity arises from the rod-like nature of the biphenyl group, which can self-assemble into ordered domains within the polymer melt. This ordering can be retained upon cooling, leading to a self-reinforced material with superior mechanical properties along the direction of orientation.

The mechanical properties of polymers are also significantly influenced by the incorporation of such derivatives. The rigid biphenyl core enhances the tensile strength and modulus of the resulting polymers. While specific data for polymers derived directly from this compound is not extensively documented in publicly available literature, research on analogous aromatic polyamides and polyesters provides insight into the expected improvements.

Detailed Research Findings

While direct studies on polymers solely based on this compound are limited, research on related structures provides valuable insights. For example, aromatic polyamides synthesized from diacids containing biphenyl units exhibit high glass transition temperatures, typically ranging from 210°C to 261°C, and impressive thermal stability with decomposition temperatures (10% weight loss) between 497°C and 710°C depending on the specific diamine used and the atmosphere (air or nitrogen). nih.gov

The introduction of flexible alkoxy side chains, a key feature of the "pentyloxy" group in the subject compound, has been explored as a method to improve the processability of otherwise intractable aromatic polymers. This "internal plasticization" enhances solubility in common organic solvents and lowers the glass transition temperature to a more manageable range, facilitating melt processing. ncl.res.in This approach allows for the creation of tough, transparent, and flexible films from high-performance polymers. ncl.res.in

The following tables illustrate the typical effects of incorporating biphenyl and flexible ether linkages on the thermal and mechanical properties of high-performance polymers, based on data from analogous systems.

Table 1: Illustrative Thermal Properties of Aromatic Polyamides Containing Biphenyl Moieties

| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) (Nitrogen) |

| Aromatic Polyamide with Biphenyl Unit | 210 - 261 | 620 - 710 |

| Aromatic Poly(amide-imide) with Biphenyl Unit | 227 - 261 | > 520 |

Data is representative of systems containing biphenyl structures and may not be specific to this compound derivatives. Source: nih.govntu.edu.tw

Table 2: Illustrative Mechanical Properties of Aromatic Polyesters with Flexible Linkages

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) |

| Branched Polyamide 4 | 72 | 332 |

| Aromatic Polyesters with Pendent Groups | Data not specified, but form "tough, transparent, and flexible films" | Data not specified |

Data is representative of systems with flexible side chains or branches. Source: researchgate.net

Biological and Medicinal Chemistry Investigations of Biphenylcarboxylic Acid Scaffolds

Utilization of Biphenylcarboxylic Acids as Pharmacophore Building Blocks in Drug Design

The biphenylcarboxylic acid scaffold is a key pharmacophore—the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target—in drug development. ajgreenchem.comnih.gov Its rigid, yet conformationally flexible, biphenyl (B1667301) core allows for precise spatial positioning of functional groups, which is critical for binding to target receptors and enzymes. researchgate.net The carboxylic acid group, in particular, plays a crucial role in the biochemistry of drug action, often enhancing polarity and hydrophilicity, which can influence a compound's bioavailability. ajgreenchem.comed.ac.uk

The utility of this scaffold is demonstrated in several marketed drugs. For instance, Flurbiprofen and Diflunisal are well-known non-steroidal anti-inflammatory drugs (NSAIDs) built upon a biphenylcarboxylic acid framework. ajgreenchem.com Fenbufen is another example, classified as a biphenyl and a 4-oxo monocarboxylic acid, used for treating inflammation associated with conditions like osteoarthritis. ajgreenchem.com

The design of novel therapeutic agents frequently involves using the biphenyl scaffold as a starting point. researchgate.net By modifying the biphenyl core with various substituents, medicinal chemists can develop a library of derivatives to probe structure-activity relationships (SAR). researchgate.net This approach is central to computer-aided drug design, where pharmacophore models are generated based on the three-dimensional arrangement of features from known active ligands or the structure of the biological target itself. nih.govnih.gov These models then guide the virtual screening of compound libraries to identify new potential drug candidates that possess the desired pharmacophoric features for biological activity. nih.gov

Research into Anticancer Activity and Associated Mechanisms

The biphenyl scaffold is a structural component in numerous compounds investigated for their pharmacological activities, including antitumor properties. ajgreenchem.com Biphenyl derivatives have been explored for their potential as anti-proliferative agents in various cancer models. researchgate.netajgreenchem.com

The estrogen receptor-alpha (ERα) is a ligand-dependent transcription factor and a critical target in the treatment of estrogen-responsive breast cancer. nih.gov The binding of a ligand to the ERα's ligand-binding domain initiates a conformational change that recruits coactivator proteins, leading to gene transcription and cell proliferation. nih.gov A key strategy in breast cancer therapy is to block this interaction. nih.gov

Biphenyl-based structures have been designed as proteomimetic compounds that act as ERα coactivator binding inhibitors. nih.gov These molecules are engineered to mimic the key features of the coactivator protein's binding motif, specifically the LXXLL alpha-helical domain that docks into a hydrophobic groove on the ERα surface. nih.gov A novel series of biphenyl proteomimetics featuring a tertiary amine and a carboxylic acid linked to the biphenyl core by an ether has been synthesized to compete for this coactivator binding groove. nih.gov Initial biological assessments have supported the ability of these compounds to interfere with the ERα-coactivator interaction. nih.gov

In silico studies have also been employed to identify potential ERα antagonists from natural products and synthetic libraries. edgccjournal.orgresearchgate.net Molecular docking simulations of indole-chalcone derivatives, for example, have shown that these compounds can fit into the active site of ERα, with some showing better docking scores than the standard drug tamoxifen. edgccjournal.org Similarly, studies on biphenyl carboxylic acids have revealed promising binding interactions with the crystal structure of ERα, suggesting their potential as anticancer agents. ajgreenchem.com

The anticancer potential of biphenylcarboxylic acid derivatives has been evaluated through in vitro cytotoxicity assays against various human cancer cell lines. ajgreenchem.comnih.govsnv63.ru These studies are crucial for determining the concentration at which a compound can inhibit the growth of cancer cells by 50% (IC₅₀), a key indicator of its potency.

For example, a series of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives were synthesized and tested for their cytotoxic effects. snv63.rurjpbr.com One of the compounds, designated S4, was found to be particularly effective against HCT-116 colorectal cancer cells, with an IC₅₀ value comparable to the established drug Erlotinib. rjpbr.com Further investigation revealed that compound S4 induced apoptosis in HCT-116 cells by causing cell cycle arrest in the G2/M phase. rjpbr.com

Another study focused on the synthesis of a small molecule library of biphenyl carboxylic acids and their screening against MCF-7 and MDA-MB-231 breast cancer cells. ajgreenchem.com The compounds 3a and 3j from this library demonstrated outstanding activity against both cell lines. ajgreenchem.com Importantly, these potent compounds did not show toxic effects against normal Hek-293 cells, indicating a degree of selectivity for cancer cells. ajgreenchem.com

The table below summarizes the cytotoxic activity of selected biphenyl derivatives from research studies.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound S4 | HCT-116 (Colorectal) | Comparable to Erlotinib | rjpbr.com |

| Compound 3a | MCF-7 (Breast) | Not specified, but showed outstanding activity | ajgreenchem.com |

| Compound 3j | MCF-7 (Breast) | Not specified, but showed outstanding activity | ajgreenchem.com |

| Compound 3a | MDA-MB-231 (Breast) | Not specified, but showed outstanding activity | ajgreenchem.com |

| Compound 3j | MDA-MB-231 (Breast) | Not specified, but showed outstanding activity | ajgreenchem.com |

| Compound 22 (4-PQ derivative) | COLO205 (Colon) | 0.32 | nih.gov |

| Compound 22 (4-PQ derivative) | H460 (Lung) | 0.89 | nih.gov |

| Compound 6e (Quinazoline derivative) | MCF-7 (Breast) | 168.78 | mdpi.com |

| Pentoxifylline (PTX) | HeLaCIS-R (Cervical) | ~4 mM | nih.gov |

| Pentoxifylline (PTX) | SiHaCIS-R (Cervical) | ~4 mM | nih.gov |

Anti-inflammatory and Analgesic Research within Biphenylcarboxylic Acid Derivatives

Derivatives of biphenylcarboxylic acid are well-established in the field of anti-inflammatory and analgesic research. walshmedicalmedia.comresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) are chemically classified as acids, and they are believed to exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. scispace.com

Research has focused on synthesizing novel biphenyl analogues to develop more effective and safer anti-inflammatory agents. researchgate.netresearchgate.net For instance, a series of biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides were synthesized and screened for anti-inflammatory activity, showing significant results in carrageenan-induced edema tests. researchgate.net Another study involved the synthesis of 2-(4'-methyl-N-phenyl substituted)-1,1'-biphenyl-2-ylcarboxamido-2-oxoethyl nitrate (B79036) analogues, which exhibited good analgesic and anti-inflammatory activity compared to the standard drug diclofenac, with the added benefit of reduced gastro-intestinal ulcerogenicity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies have also been performed on biphenyl analogs to identify the key structural features required for potent anti-inflammatory activity, guiding the design of new molecules with potential analgesic properties. walshmedicalmedia.com

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinase-3 (MMP-3), Urease)

The biphenyl scaffold has been investigated for its ability to inhibit various enzymes implicated in disease processes.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections by bacteria such as Helicobacter pylori. researchgate.net Inhibition of urease is a therapeutic strategy for treating these infections. researchgate.netnih.gov Various compounds have been tested for their ability to inhibit urease. For example, 4-bromophenyl boronic acid has been reported as a good inhibitor of urease activity. nih.gov While direct studies on 4-(pentyloxy)-4'-biphenylcarboxylic acid as a urease inhibitor are not prominent, the broader class of small organic molecules is continuously being explored for anti-ureolytic activity. nih.gov

Investigation of Mitochondrial Uptake and Strategies for Targeted Drug Delivery

Mitochondria are crucial organelles involved in cellular energy production, metabolism, and cell death pathways. mdpi.com Mitochondrial dysfunction is linked to numerous diseases, including cancer, making mitochondria an attractive target for therapeutic intervention. mdpi.comnih.govmdpi.com

A key strategy for mitochondrial targeting involves using lipophilic, cationic molecules that can accumulate within the mitochondria, driven by the organelle's negative membrane potential. dovepress.comnih.gov However, alternative, potential-independent strategies are also being developed. Nanocarrier systems, such as micelles and nanoparticles, can be engineered to deliver drugs specifically to mitochondria. mdpi.comdovepress.com These nanocarriers can be functionalized with mitochondria-targeting ligands, such as triphenylphosphine (B44618) (TPP), to enhance uptake. dovepress.com

The goal of these strategies is to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and potentially overcoming drug resistance. dovepress.comnih.gov While specific studies detailing the mitochondrial uptake of this compound are limited, the general principles of targeted drug delivery could be applied to this and other biphenylcarboxylic acid derivatives. dovepress.com The development of nanocarriers that encapsulate drugs and target them to the mitochondria of cancer cells represents a promising frontier in cancer therapy. mdpi.comdovepress.com

Metabolic Transformations and Biological Fate of Biphenylcarboxylic Acids

Detailed research on the metabolic transformations and biological fate of the specific compound This compound is not extensively available in the public domain. However, insights can be drawn from the metabolic pathways of structurally related biphenyl compounds. The metabolism of biphenyl derivatives generally involves enzymatic reactions that increase their water solubility to facilitate excretion from the body.

The primary routes of metabolism for biphenyl scaffolds are typically initiated by cytochrome P450 (CYP450) enzymes, which are abundant in the liver. These enzymes catalyze oxidative reactions. For a compound like this compound, several metabolic transformations can be anticipated.

One of the key metabolic pathways for alkoxy-substituted aromatic compounds is O-dealkylation. In this case, the pentyloxy group would be a prime target for enzymatic cleavage, leading to the formation of a hydroxyl group. This process would yield 4'-hydroxy-4-biphenylcarboxylic acid and a five-carbon side chain that would enter endogenous metabolic pathways.

Another significant metabolic route is the hydroxylation of the aromatic rings. The biphenyl structure provides multiple sites for the addition of hydroxyl groups, catalyzed by CYP450 enzymes. The exact position of hydroxylation can be influenced by the existing substituents.

Once hydroxylated metabolites are formed, they, along with the parent carboxylic acid, are susceptible to Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to the hydroxyl or carboxylic acid groups. This process, known as glucuronidation or sulfation, significantly increases the water solubility of the compound, thereby promoting its elimination from the body, primarily through urine or feces.

The biological fate, encompassing absorption, distribution, metabolism, and excretion (ADME), of this compound would be influenced by its physicochemical properties. The lipophilic nature of the pentyloxy group and the biphenyl core would likely allow for good absorption from the gastrointestinal tract after oral administration. Following absorption, the compound would be distributed throughout the body, with potential accumulation in tissues depending on its affinity for various proteins and lipids. The metabolic transformations described above would primarily occur in the liver, and the resulting more water-soluble metabolites would then be excreted.

While specific experimental data for this compound is lacking, the following tables outline the probable metabolic pathways and biological fate based on the general metabolism of related biphenylcarboxylic acids.

Table 1: Postulated Metabolic Transformations of this compound

| Metabolic Reaction | Enzyme Family | Probable Metabolite(s) |

|---|---|---|

| O-Dealkylation | Cytochrome P450 | 4'-Hydroxy-4-biphenylcarboxylic acid |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives of this compound |

| Glucuronidation | UGTs | Glucuronide conjugates of the parent compound and its hydroxylated metabolites |

UGTs: UDP-glucuronosyltransferases; SULTs: Sulfotransferases

Table 2: Anticipated Biological Fate of this compound

| ADME Process | Anticipated Outcome |

|---|---|

| Absorption | Likely well-absorbed orally due to lipophilicity. |

| Distribution | Expected to distribute into various tissues. Potential for plasma protein binding. |

| Metabolism | Primarily hepatic via oxidation (O-dealkylation, hydroxylation) followed by conjugation (glucuronidation, sulfation). |

| Excretion | Elimination of metabolites is expected to be mainly through the kidneys (urine) and to a lesser extent via the biliary route (feces). |

Computational Chemistry and Theoretical Studies on 4 Pentyloxy 4 Biphenylcarboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For biphenyl (B1667301) carboxylic acid derivatives, DFT calculations offer a detailed understanding of their reactivity and stability.

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Electrophilicity)

The electronic properties of molecules like 4-(Pentyloxy)-4'-biphenylcarboxylic acid are crucial for understanding their chemical behavior. Key parameters derived from DFT calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

In a study on the closely related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level were performed. mit.edurochester.edumedcraveonline.com The HOMO energy was calculated to be -6.0814 eV, with the electron density primarily located on the biphenyl rings and to a lesser extent on the oxygen atom of the benzyloxy group. mit.edurochester.edu The LUMO energy was found to be -1.7466 eV, with the electron density concentrated on the benzoic acid portion of the biphenyl group. mit.edurochester.edu This resulted in a HOMO-LUMO energy gap of 4.3347 eV. mit.edurochester.edu A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. documentsdelivered.com

From these frontier molecular orbitals, various global reactivity descriptors can be calculated, providing further insights into the molecule's electronic character. For the aforementioned analogue, these descriptors are summarized in the table below. mit.edu The electrophilicity index (ω) of 3.534 eV suggests that the molecule has a strong electrophilic character, indicating its propensity to accept electrons. mit.edu A higher electrophilicity index is also associated with a greater ability to bind with biomolecules. documentsdelivered.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.0814 |

| LUMO Energy | -1.7466 |

| Energy Gap (ΔE) | 4.3347 |

| Ionization Energy (I) | 6.0814 |

| Electron Affinity (A) | 1.7466 |

| Electronegativity (χ) | 3.9140 |

| Chemical Hardness (η) | 2.1673 |

| Chemical Potential (μ) | -3.9140 |

| Electrophilicity Index (ω) | 3.534 |

| Chemical Softness (S) | 0.2307 |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.

Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations can predict the binding affinity, typically expressed as a binding energy or score, and the specific interactions that stabilize the ligand-protein complex. For the analogue 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, molecular docking studies were performed against the SARS-CoV-2 protein (PDB ID: 8BEC), specifically the Omicron variant. medcraveonline.com The study reported a binding affinity of -7.6 kcal/mol, indicating a favorable interaction. medcraveonline.com Such studies can elucidate the key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. While specific docking studies for this compound are not prevalent in the literature, the results for its analogue suggest that this class of compounds can form stable interactions with protein binding sites.

| Ligand | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | SARS-CoV-2 (Omicron Variant, PDB: 8BEC) | -7.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are developed by finding a statistical relationship between calculated molecular descriptors and experimentally determined activity. For biphenyl carboxylic acid derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities, such as anti-inflammatory effects. medcraveonline.comresearchgate.net

While a specific QSAR model for this compound is not available in the public domain, studies on related biphenyl carboxamides have shown that descriptors related to the electronic and steric properties of the molecule are important for their activity. medcraveonline.com For instance, in a 3D-QSAR study on biphenyl acetic acid derivatives, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) methods were used. The CoMFA analysis highlighted the importance of the steric field, while the CoMSIA analysis emphasized the role of the hydrophobic field in the biological activity of these compounds. researchgate.net Such models can guide the design of new analogues with potentially improved activity by suggesting modifications to the molecular structure.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov This technique can be used to study the conformational changes, flexibility, and interactions of this compound in different environments, such as in solution or in a complex with a protein.

MD simulations have been performed on carboxylic acid derivatives to examine the stability of their binding modes within protein active sites. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and can provide insights into the stability of key interactions, such as hydrogen bonds, over the simulation time. For instance, MD simulations of other carboxylic acid inhibitors have shown that the ligands remain stably bound within the protein's binding pocket in the presence of solvent molecules. nih.gov Given the liquid crystalline nature of some long-chain alkoxy biphenyl derivatives, MD simulations are also a valuable tool for studying their bulk phase behavior and the formation of ordered structures. A study on 4-cyano-4′-n-pentyloxybiphenyl utilized MD simulations to investigate its bulk phases, highlighting the utility of this method for understanding the collective behavior of such molecules.

Analysis of Molecular Electrostatic Potential (MEP) and Dipole Moments

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. The MEP map visually represents the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs of electrons. This region represents the primary site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (typically colored blue), indicating its susceptibility to nucleophilic attack. The aromatic rings of the biphenyl core would likely show a more neutral potential (green), though the electron-donating pentyloxy group and the electron-withdrawing carboxylic acid group would induce some polarization across the molecule.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Forces

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the crystal's electron distribution. By mapping various properties onto this surface, such as d_norm (which highlights intermolecular contacts), one can identify the specific atoms involved in interactions and their relative strengths.

For a crystalline structure of this compound, Hirshfeld analysis would likely reveal several key intermolecular interactions:

O-H···O Hydrogen Bonds: The most significant interaction would be the hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimeric structures. These would appear as distinct red spots on the d_norm map.

C-H···O Interactions: Weaker hydrogen bonds involving the carbon atoms of the biphenyl rings or the pentyloxy chain and the oxygen atoms of the carboxylic acid or ether linkage would also be present.

π···π Stacking: Interactions between the aromatic rings of the biphenyl systems would contribute to the crystal packing.

Van der Waals Forces: The aliphatic pentyloxy chain would primarily interact through weaker van der Waals forces.

The contributions of these different interactions can be quantified as percentages of the total Hirshfeld surface area. For similar biphenyl carboxylic acid derivatives, H···H, C···H/H···C, and O···H/H···O contacts are often the most prevalent.

Advanced Characterization Methodologies in Research on 4 Pentyloxy 4 Biphenylcarboxylic Acid

Spectroscopic Investigations for Understanding Molecular Structure and Interactions

Spectroscopic methods are fundamental in providing insights into the molecular framework, functional groups, and bonding characteristics of 4-(pentyloxy)-4'-biphenylcarboxylic acid.

Elucidation of Detailed Structural Features and Conformation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation and conformational analysis.

In the ¹H NMR spectrum, the protons of the pentyloxy chain exhibit characteristic signals in the upfield region. The terminal methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) groups show multiplets at distinct chemical shifts. The protons on the biphenyl (B1667301) rings are observed in the downfield aromatic region, often as a series of doublets and multiplets, reflecting their specific chemical environments and coupling interactions. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, a characteristic feature for carboxylic acids. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Related Biphenyl Compounds

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| 4-Biphenylcarboxylic acid nih.gov | DMSO-d₆ | 13.0 (s, 1H, COOH), 8.07 (d, 2H, Ar-H), 7.82 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 7.52 (t, 2H, Ar-H), 7.44 (t, 1H, Ar-H) |

| 4'-Pentyl-4-biphenylcarboxylic acid 2-methylbutyl ester nist.gov | CDCl₃ | 8.10 (d, 2H), 7.64 (d, 2H), 7.53 (d, 2H), 7.26 (d, 2H), 4.22 (m, 1H), 4.15 (m, 1H), 2.64 (t, 2H), 1.87 (m, 1H), 1.64 (m, 2H), 1.55 (m, 1H), 1.35 (m, 4H), 1.02 (d, 3H), 0.96 (t, 3H), 0.90 (d, 3H) |

This table presents data for related compounds to illustrate typical chemical shifts. The data for this compound may vary.

Analysis of Functional Group Vibrational Modes and Intermolecular Bonding by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, IR spectroscopy confirms the presence of the key functional moieties and provides insights into hydrogen bonding.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. nist.gov The O-H stretch of the carboxylic acid is typically a very broad and intense absorption band in the region of 2500-3300 cm⁻¹, a result of strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers. The C=O stretching vibration of the carboxyl group usually appears as a strong, sharp band between 1680 and 1710 cm⁻¹ for aromatic acids. The pentyloxy group is identified by the C-H stretching vibrations of the alkyl chain, which are observed around 2850-2960 cm⁻¹, and the C-O-C (ether) stretching, which typically appears in the 1250-1000 cm⁻¹ region. The aromatic biphenyl core gives rise to C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H bending vibrations.

The formation of hydrogen-bonded dimers is a crucial aspect of the solid-state structure of this compound and significantly influences its physical properties, including its liquid crystalline behavior. The broadness of the O-H stretch is a direct indicator of this strong intermolecular interaction.

Table 2: Characteristic Infrared Absorption Bands for Biphenyl Carboxylic Acid Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching (H-bonded) | 2500-3300 (very broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2960-2850 |

| C=O (Carboxylic acid) | Stretching | 1710-1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ether) | Stretching | 1260-1020 |

| O-H (Carboxylic acid) | Bending | 1440-1395 and 950-910 |

This table provides generalized ranges for the functional groups present in the target molecule based on established spectroscopic data. chemicalbook.comnih.gov

Mass Spectrometric Approaches for Molecular Fragmentation Pathways and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound and its fragments. For this compound, mass spectrometry is used to confirm the molecular mass and to study its fragmentation pattern, which can aid in structural elucidation and purity assessment.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of this compound is expected to proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). chemicalbook.com Another significant fragmentation pathway involves the pentyloxy chain. Alpha-cleavage next to the ether oxygen can lead to the loss of a butyl radical (C₄H₉), resulting in a prominent fragment. Cleavage of the entire pentyloxy group is also possible. The biphenyl core is relatively stable and fragments corresponding to the biphenyl moiety are expected to be observed.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity and purity of the compound.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| 298 | [M]⁺ (Molecular Ion) |

| 281 | [M - OH]⁺ |

| 253 | [M - COOH]⁺ |

| 227 | [M - C₅H₁₁O]⁺ |

| 181 | [C₁₂H₉O]⁺ |

| 152 | [C₁₂H₈]⁺ |

This table is based on the predicted fragmentation pattern of the target molecule by analogy with similar compounds. chemicalbook.comnih.gov

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about crystal packing, intermolecular interactions, and the structure of mesophases.

Single Crystal X-ray Diffraction for Atomic-Level Structure Elucidation

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise atomic arrangement within a crystalline solid. nih.gov For this compound, obtaining a suitable single crystal allows for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

Table 4: Representative Crystallographic Data for a Related Biphenyl Carboxylic Acid Derivative

| Parameter | 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.987(3) |

| b (Å) | 5.3421(11) |

| c (Å) | 21.659(4) |

| β (°) | 101.45(3) |

| V (ų) | 1585.1(6) |

| Z | 4 |

| Key Feature | Forms hydrogen-bonded dimers |

This table provides data for a related compound to illustrate the type of information obtained from single-crystal XRD.

Wide-Angle X-ray Diffraction (WAXD) for Mesophase Structure Characterization

As this compound is a liquid crystalline material, Wide-Angle X-ray Diffraction (WAXD) is a crucial technique for characterizing the structure of its various mesophases (e.g., nematic, smectic). Unlike the sharp diffraction peaks from a single crystal, WAXD patterns of liquid crystals typically show broader, more diffuse scattering features that provide information about the average molecular arrangement.

In the nematic phase, which has long-range orientational order but no positional order, the WAXD pattern would show a diffuse halo at a wide angle, corresponding to the average lateral spacing between the molecules. In the more ordered smectic phases, which have a layered structure, the WAXD pattern would exhibit one or more sharp, low-angle reflections (in the small-angle X-ray scattering or SAXS region) corresponding to the smectic layer spacing (d). The wide-angle region would still show a diffuse halo, indicating the liquid-like arrangement of molecules within the layers. The layer spacing, as determined by WAXD, can be compared to the calculated molecular length to understand the nature of the smectic phase (e.g., Smectic A where molecules are perpendicular to the layer, or Smectic C where they are tilted). For homologous series of 4-alkoxy-4'-biphenylcarboxylic acids, WAXD is essential to identify and characterize the different smectic and nematic phases that occur as the alkyl chain length is varied.

Thermal Analysis Techniques for Phase Transition Behavior

Thermal analysis is fundamental to understanding the temperature-dependent phase transitions that are characteristic of liquid crystals. By precisely measuring changes in material properties with temperature, researchers can map the rich phase landscape of these materials.

Differential Scanning Calorimetry (DSC) is a cornerstone technique for determining the thermodynamic properties of phase transitions in liquid crystals like this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of phase transition temperatures and the enthalpy changes (ΔH) associated with them.

In a typical DSC thermogram for a liquid crystalline material, distinct peaks indicate the temperatures at which phase transitions occur. For instance, the transition from a crystalline solid (Cr) to a liquid crystalline phase (e.g., smectic or nematic) and subsequently to the isotropic liquid (Iso) phase are all observable. The area under each peak corresponds to the enthalpy of the transition, providing insight into the degree of molecular ordering and the nature of the phase change.

The table below illustrates the kind of data that can be obtained from DSC measurements for a liquid crystal, based on a representative compound from a similar homologous series.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Smectic A | 56.6 | 37.0 |

| Smectic A to Nematic | 66.4 | 2.0 |

| Nematic to Isotropic | 85.0 | 0.5 |

Note: The data in this table is representative and based on a related compound, 9-(4-undecyloxy)-4'-nitrobiphenyl, to illustrate the type of information obtained from DSC. semanticscholar.org

Optical Microscopy Techniques for Morphological Studies

Optical microscopy is an indispensable tool for the direct observation of the various phases and textures of liquid crystals. The anisotropic nature of these materials leads to unique optical properties that can be visualized and identified.

Polarized Light Microscopy (PLM) is the primary method used to identify liquid crystalline phases and observe their characteristic textures. When a thin film of a liquid crystal is placed between crossed polarizers, the birefringent nature of the mesophases allows light to pass through, resulting in intricate and often colorful patterns known as textures. These textures are like fingerprints for the different liquid crystal phases.

For this compound, as with other calamitic (rod-shaped) liquid crystals, PLM would be used to identify the nematic and any potential smectic phases.

Nematic Phase: The nematic phase is characterized by its long-range orientational order. A common texture observed for the nematic phase is the "schlieren" texture, which features dark brushes corresponding to points of singularity in the director field. Another typical nematic texture is the "marbled" texture.

Smectic Phases: Smectic phases possess a higher degree of order, with molecules arranged in layers. The smectic A phase, for example, often exhibits a "focal-conic" texture, which consists of domains with layered structures arranged in a specific geometric pattern. semanticscholar.orgwhiterose.ac.uk

The identification of these textures is confirmed by observing their behavior upon heating and cooling, and by manipulating the sample (e.g., shearing) to induce characteristic changes. Photomicrographs taken at different temperatures provide a visual record of the phase transitions. Studies on the related 4-alkoxy-4'-nitrobiphenyl series show clear examples of nematic and smectic A textures, which would be analogous to what one would expect for this compound. semanticscholar.orgwhiterose.ac.uk

Dielectric Spectroscopy and Impedance Analysis of Material Response

Dielectric spectroscopy is a powerful technique for probing the response of a material to an applied electric field. For liquid crystals, this technique provides crucial information about molecular orientation, polarization, and ionic conductivity. tandfonline.comresearchgate.net

In dielectric spectroscopy, the sample is placed between two electrodes and a sinusoidal voltage is applied. The resulting current and phase shift are measured over a range of frequencies. This allows for the determination of the complex dielectric permittivity (ε) and impedance (Z). The dielectric anisotropy (Δε = ε|| - ε⊥), the difference in permittivity measured parallel and perpendicular to the liquid crystal director, is a key parameter for display applications. mdpi.com

For a material like this compound, which possesses a permanent dipole moment due to its carboxylic acid and pentyloxy groups, dielectric spectroscopy can reveal important details about its molecular dynamics. The analysis of the frequency-dependent dielectric loss can identify relaxation processes associated with molecular rotations around different axes.

Impedance analysis, which is closely related to dielectric spectroscopy, focuses on the electrical impedance of the material. Cole-Cole plots, where the imaginary part of the impedance is plotted against the real part, can be used to model the system with an equivalent electrical circuit. researchgate.net This can help to separate the contributions of the bulk material from those of the electrode interfaces, and to determine parameters such as DC conductivity, which is often influenced by ionic impurities. mdpi.com Recent studies on ferroelectric nematic liquid crystals have highlighted the significant role of interfacial layers in the measured dielectric response, which can lead to extraordinarily large apparent dielectric constants. aps.orgaps.org

Inverse Gas Chromatography (IGC) for Solvent-Liquid Crystal Interactions

Inverse Gas Chromatography (IGC) is a unique and sensitive technique for characterizing the surface and bulk properties of solid and viscous materials, including liquid crystals. bohrium.comwikipedia.org In IGC, the material to be studied, in this case, this compound, is coated onto a solid support and packed into a chromatography column, becoming the stationary phase. Known volatile probe molecules are then injected into the column with a carrier gas.

By measuring the retention time of different probe molecules, a wealth of thermodynamic information can be obtained. The retention behavior is governed by the interactions between the probe molecules and the liquid crystal.

Key applications of IGC in the study of liquid crystals include:

Determination of Phase Transition Temperatures: As the column temperature is varied, sharp changes in the retention volume of the probe molecules occur at the phase transition temperatures of the liquid crystal. This provides a highly accurate method for detecting transitions, which can be correlated with DSC results. bohrium.com

Thermodynamic Interaction Parameters: IGC can be used to measure Flory-Huggins interaction parameters, which quantify the interaction between a solvent (probe molecule) and the liquid crystal. This is crucial for understanding the solubility and compatibility of the liquid crystal with other materials.

Surface Energy Analysis: By using a series of alkane and polar probe molecules, the dispersive and specific components of the surface energy of the liquid crystal can be determined. This provides insight into the nature of the intermolecular forces at the surface of the material.

While specific IGC studies on this compound are not prevalent in the literature, the technique has been successfully applied to other liquid crystals to study mesophase transitions and thermodynamic properties. bohrium.com

Emerging Research Directions and Future Prospects of 4 Pentyloxy 4 Biphenylcarboxylic Acid Studies

Design and Synthesis of Next-Generation Liquid Crystalline Materials

The biphenyl (B1667301) scaffold is a fundamental building block for liquid crystals (LCs), which are essential components in display technologies like LCDs. arabjchem.orgnih.govuni-halle.de The specific structure of 4-(pentyloxy)-4'-biphenylcarboxylic acid, with its alkoxy chain, lends itself to the formation of mesophases, the characteristic state of matter for liquid crystals. Research in this area focuses on synthesizing new derivatives to fine-tune their liquid crystalline properties for next-generation applications.

Researchers are designing novel liquid crystalline compounds by modifying the biphenyl core. researchgate.netmdpi.com For instance, the introduction of different functional groups or the alteration of the flexible alkoxy chain length can significantly impact the temperature range and type of the mesophase (e.g., nematic, smectic). mdpi.combeilstein-journals.orgmdpi.com Studies have shown that increasing the number of benzene (B151609) rings in the rigid core, for example by moving from a biphenyl to a terphenyl structure, can enhance the thermal stability of the resulting liquid crystal. mdpi.com The synthesis of these new materials often involves multi-step processes, starting from commercially available biphenyl derivatives and employing reactions like esterification to link different molecular moieties. researchgate.netnih.gov The characterization of these new compounds relies heavily on techniques such as Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and Polarized Optical Microscopy (POM) to identify the specific liquid crystal textures. mdpi.commdpi.comsemanticscholar.org

The goal is to create materials with broad nematic phases at room temperature, high thermal stability, and specific optical properties for advanced displays and photonic devices. uni-halle.demdpi.com

Table 1: Examples of Biphenyl-Based Liquid Crystal Derivatives and Their Properties

| Compound Type | Key Structural Feature | Observed Mesophase(s) | Reference(s) |

| Biphenyltetracarboxydiimides | Imide functional groups | Smectic A (SmA), Smectic C (SmC) | mdpi.com |

| Chiral Biphenyl Carboxylates | 2,3-difluorobenzoyloxy group | Chiral Nematic (N*) | researchgate.net |

| Azomethine/Ester Biphenyls | Azomethine (-CH=N-) linkage | Nematic | mdpi.com |

| Bent-Core Biphenyls | 3-hydroxybenzoic acid central core | Nematic, Columnar, Lamellar | researchgate.net |

Development of Novel Therapeutic Agents based on the Biphenylcarboxylic Acid Scaffold

The biphenylcarboxylic acid framework is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that can bind to a variety of biological targets. ajgreenchem.com This has led to extensive research into its derivatives for various therapeutic applications. arabjchem.org Biphenyl compounds are key components in many commercially available drugs. ajgreenchem.com

Derivatives of biphenylcarboxylic acid have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer effects. arabjchem.orgajgreenchem.com For example, research has shown that certain biphenyl carboxylic acid derivatives exhibit potent anticancer activity against breast cancer cell lines like MCF-7 and MDA-MB-231. ajgreenchem.com One study identified a benzyloxy-substituted biphenyl carboxylic acid derivative with significant potency. ajgreenchem.com In another area, novel biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of URAT1, a transporter protein involved in hyperuricemia and gout. mdpi.com These compounds were developed using a pharmacophore fusion strategy based on existing drugs. mdpi.com Furthermore, the biphenyl scaffold has been used to develop allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. snv63.ru

The future in this field lies in leveraging the biphenylcarboxylic acid scaffold to design highly specific and potent inhibitors for a range of disease targets, moving beyond traditional applications to address unmet medical needs.

Table 2: Therapeutic Targets of Biphenylcarboxylic Acid Derivatives

| Derivative Class | Therapeutic Target | Potential Application | Reference(s) |

| Small Molecule Biphenyl Carboxylic Acids | Estrogen Receptor Alpha (ERα) | Breast Cancer | ajgreenchem.com |

| Biphenyl Carboxylic Acid Derivatives | URAT1 | Hyperuricemia/Gout | mdpi.com |

| 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives | EGFR Tyrosine Kinase (Allosteric Site) | Cancer | snv63.ru |

| Benzimidazole-Biphenyl Carboxylic Acid Hybrids | Angiotensin II Receptor | Hypertension | researchgate.net |

Innovations in Green Chemistry for Sustainable Synthesis

Traditional chemical synthesis often involves hazardous solvents, expensive catalysts, and significant energy consumption. uni-halle.de A major emerging trend is the development of green chemistry approaches for the synthesis of this compound and its derivatives, aiming to make the processes more environmentally friendly, efficient, and cost-effective. researchgate.net

Key to the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction, which forms the central carbon-carbon bond between the two phenyl rings. ajgreenchem.comrsc.org Green innovations in this area focus on using sustainable catalysts, such as palladium supported on natural biopolymers like silk fibroin (Pd/SF), which can be used in aqueous solvent systems and easily recycled. researchgate.net Other approaches include the development of one-pot, multicomponent reactions where several chemical transformations occur in a single step, reducing waste and saving time. uni-halle.de Researchers have successfully used this strategy to produce liquid crystals with high yields (around 90%) without the need for harmful solvents. uni-halle.de Additionally, solvent-free mechanochemical methods, such as ball milling, are being employed to synthesize biphenyl-based liquid crystals, offering a more energy-efficient route. mdpi.comsemanticscholar.org These methods reduce or eliminate the need for solvents, which are a major source of chemical waste. chemicalbook.com

The future of biphenyl synthesis will likely see wider adoption of these green methodologies, moving from laboratory-scale demonstrations to industrial production, driven by both environmental regulations and economic benefits. uni-halle.deresearchgate.net

Advanced Computational Modeling for Predictive Material and Drug Design

The design and discovery of new molecules, whether for materials or medicine, is a time-consuming and resource-intensive process. Advanced computational modeling is emerging as a transformative tool to accelerate this workflow. mit.eduresearchgate.net By simulating molecular properties and interactions, scientists can predict the behavior of a compound like this compound and its derivatives before they are ever synthesized in a lab. mit.eduavestia.comyoutube.com

For materials design, Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and predict the molecular geometry of liquid crystals. mdpi.comsemanticscholar.org These calculations can help researchers understand how changes in molecular structure, such as the length of an alkoxy chain, will affect the stability and type of mesophase formed. mdpi.com This predictive capability guides the synthesis of new materials with desired properties. mit.eduyoutube.comyoutube.com

In drug design, techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed. researchgate.netresearchgate.net Molecular docking predicts how a potential drug molecule might bind to the active site of a target protein, providing insights into its potential efficacy. researchgate.netnih.gov This has been used to evaluate biphenyl carboxylic acid derivatives as potential anticancer agents by modeling their interaction with target receptors. ajgreenchem.comsnv63.ru QSAR models use existing data to build statistical models that predict the biological activity of new compounds. researchgate.net The integration of these computational tools with artificial intelligence and machine learning is further enhancing the ability to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. mit.eduresearchgate.netmit.edu

Exploration of Functionalized Derivatives for Specialized Applications

Beyond liquid crystal displays and pharmaceuticals, researchers are exploring the use of functionalized derivatives of this compound for a host of specialized, high-tech applications. By introducing specific functional groups onto the biphenyl core, its electronic and physical properties can be precisely tailored. arabjchem.org

Biphenyl derivatives are crucial intermediates for producing materials used in organic light-emitting diodes (OLEDs) and as p-type organic semiconductors. nih.govajgreenchem.comroyalsocietypublishing.org For instance, new biphenyl-based enamine molecules have been synthesized and shown to have high thermal stability and charge-carrier mobility, making them suitable for optoelectronic applications. royalsocietypublishing.org The ease of synthesis and the ability to tune their properties through structural modifications are key advantages. royalsocietypublishing.org Another area of exploration is the creation of anisotropic nanomaterials. Functional biphenyl derivatives have been synthesized that can interact specifically with nanoparticles, allowing for the creation of advanced composite materials with ordered structures. researchgate.net The introduction of fluoro-substituents is another strategy used to create functional materials, as the unique properties of the fluorine atom can influence intermolecular interactions and lead to materials useful in organic solar cells and molecular electronics. rsc.orgnih.gov

The future in this domain involves creating increasingly complex and "smart" materials by combining the inherent properties of the biphenyl scaffold with the unique functionalities of different chemical groups, opening doors to new technologies in electronics, sensing, and nanotechnology.

Table 3: Functionalized Biphenyl Derivatives and Their Applications

| Functional Group/Modification | Resulting Property | Specialized Application | Reference(s) |

| Enamine Group | Charge-Transporting | p-Type Organic Semiconductors | royalsocietypublishing.org |

| Fluoro-substituents | Modified Intermolecular Interactions | Organic Solar Cells, OLEDs | rsc.orgnih.gov |

| Chiral Moieties | Anisotropic Self-Assembly | Anisotropic Nanomaterials | researchgate.net |

| Imide Groups | π-π Stacking Interactions | Organic Electronics | mdpi.comsemanticscholar.org |

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 4-(Pentyloxy)-4'-biphenylcarboxylic acid that influence its handling and experimental design?

- Answer : The compound is a white to pale yellow crystalline solid with a melting point of 227.6°C and is insoluble in water but soluble in ethanol and acetone . Key properties include:

| Property | Value/Description | Reference |

|---|---|---|